molecular formula C37H52Cl2N2O11 B13384733 (+)-Tubocurarine chloride hydrochloride pentahydrate; d-Tubocurarine chloride pentahydrate

(+)-Tubocurarine chloride hydrochloride pentahydrate; d-Tubocurarine chloride pentahydrate

Cat. No.: B13384733
M. Wt: 771.7 g/mol
InChI Key: WMIZITXEJNQAQK-UHFFFAOYSA-N
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Description

(+)-Tubocurarine chloride pentahydrate: is a naturally occurring alkaloid derived from the bark and stems of certain South American plants, particularly from the genus Chondrodendron. It is well-known for its use as a muscle relaxant in anesthesia and surgery. The compound is a quaternary ammonium salt and is highly water-soluble due to its pentahydrate form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Tubocurarine chloride pentahydrate involves several steps, starting from the extraction of the natural alkaloid from plant sources. The extracted alkaloid is then subjected to a series of chemical reactions to obtain the desired chloride salt. The key steps include:

    Extraction: The alkaloid is extracted using organic solvents such as ethanol or methanol.

    Purification: The crude extract is purified through crystallization or chromatography techniques.

    Conversion to Chloride Salt: The purified alkaloid is reacted with hydrochloric acid to form the chloride salt.

    Hydration: The final step involves the hydration of the chloride salt to obtain the pentahydrate form.

Industrial Production Methods: Industrial production of (+)-Tubocurarine chloride pentahydrate follows similar steps but on a larger scale. The process involves:

    Large-scale Extraction: Using industrial-grade solvents and equipment for efficient extraction.

    Bulk Purification: Employing large-scale chromatography or crystallization techniques.

    Conversion and Hydration: Using industrial reactors for the conversion to chloride salt and subsequent hydration.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (+)-Tubocurarine chloride pentahydrate can undergo oxidation reactions, particularly at the tertiary amine group.

    Reduction: The compound can be reduced to its corresponding amine form under specific conditions.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the quaternary ammonium center.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidation products include N-oxides and other oxidized derivatives.

    Reduction: Reduction leads to the formation of secondary or primary amines.

    Substitution: Substitution reactions yield various substituted ammonium compounds.

Scientific Research Applications

Chemistry: (+)-Tubocurarine chloride pentahydrate is used as a reference compound in the study of alkaloid chemistry and for the synthesis of related compounds.

Biology: In biological research, it is used to study the mechanisms of neuromuscular transmission and the effects of muscle relaxants.

Medicine: The compound is primarily used as a muscle relaxant during surgical procedures. It is also studied for its potential therapeutic applications in conditions involving muscle spasms.

Industry: In the pharmaceutical industry, (+)-Tubocurarine chloride pentahydrate is used in the formulation of muscle relaxant drugs.

Mechanism of Action

Mechanism: (+)-Tubocurarine chloride pentahydrate exerts its effects by blocking the nicotinic acetylcholine receptors at the neuromuscular junction. This prevents the binding of acetylcholine, thereby inhibiting the transmission of nerve impulses to the muscles, leading to muscle relaxation.

Molecular Targets and Pathways: The primary molecular target is the nicotinic acetylcholine receptor. The compound binds to the receptor’s active site, preventing acetylcholine from activating the receptor and causing muscle contraction.

Comparison with Similar Compounds

    D-Tubocurarine: Another naturally occurring alkaloid with similar muscle relaxant properties.

    Pancuronium Bromide: A synthetic muscle relaxant used in anesthesia.

    Vecuronium Bromide: Another synthetic compound with similar applications in surgery.

Uniqueness: (+)-Tubocurarine chloride pentahydrate is unique due to its natural origin and specific binding affinity to the nicotinic acetylcholine receptors. Unlike synthetic analogs, it has a distinct chemical structure that contributes to its specific pharmacological profile.

Properties

IUPAC Name

10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;pentahydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6.2ClH.5H2O/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;;;;;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H;5*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIZITXEJNQAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52Cl2N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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